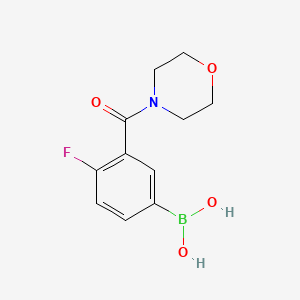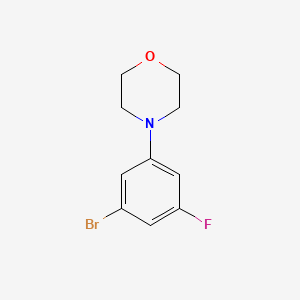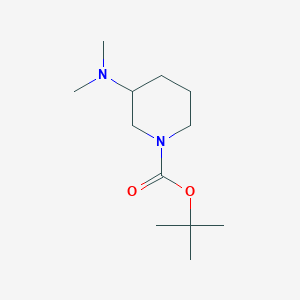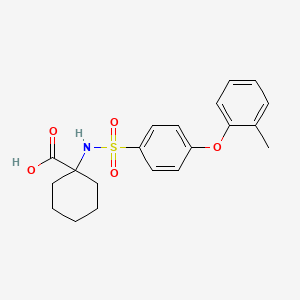
4-フルオロ-3-(モルホリン-4-カルボニル)フェニルボロン酸
説明
4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H13BFNO4 and its molecular weight is 253.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
4-フルオロ-3-(モルホリン-4-カルボニル)フェニルボロン酸: 包括的な分析:
VEGFR-2阻害剤
この化合物は、血管内皮増殖因子受容体2(VEGFR-2)の強力で経口バイオアベイラビリティの高い阻害剤であるアリールフタラジン誘導体の合成に使用されます。 これらの阻害剤は、血管新生、つまり既存の血管から新しい血管が形成される過程の調節に重要な役割を果たしており、これは癌の進行やその他の病気の重要な要因です .
材料科学への応用
材料科学研究の科学者は、この化合物のユニークな特性のためにそれを利用しています。 これは、電子機器、コーティング、高度複合材料など、さまざまな分野で潜在的な用途を持つ新しい材料の開発に使用できます .
化学合成
この化合物中のボロン酸基は、特に有機化学で炭素-炭素結合を形成するために広く使用されている鈴木カップリング反応において、化学合成における貴重な試薬となります .
クロマトグラフィー
クロマトグラフィーでは、この化合物は、その独特の化学構造のために、標準物質または参照物質として使用でき、複雑な混合物の同定と定量に役立ちます .
分析研究
この化合物は、そのユニークなボロン酸部分のために、さまざまな生体物質の検出と定量に使用できる分析研究で応用されています .
ライフサイエンス研究
ライフサイエンス研究では、この化合物の生体分子と相互作用する能力は、酵素反応、タンパク質相互作用、その他の生化学的過程の研究に役立ちます .
創薬
この化合物は、VEGFR-2阻害剤の合成において役割を果たすため、特に血管新生が関与する疾患の治療薬開発プロセスで潜在的に使用できます .
高度な診断技術
そのユニークな化学構造により、高度な診断技術で使用でき、イメージング研究で分子プローブまたは造影剤として役立つ可能性があります .
作用機序
Target of Action
It is used for the synthesis of a series of arylphthalazine derivatives, which are potent and orally bioavailable inhibitors of vegfr-2 . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a significant role in angiogenesis, the formation of new blood vessels from pre-existing ones .
Mode of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (usually palladium), which has undergone oxidative addition with an electrophilic organic group .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is part of many biochemical pathways, particularly in the synthesis of biologically active compounds .
Pharmacokinetics
The compound’s bioavailability is suggested by its use in the synthesis of orally bioavailable inhibitors of vegfr-2 .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is used in the synthesis of various pharmaceutical and biologically active compounds, including potent inhibitors of VEGFR-2 .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups . The compound itself is typically stored in a refrigerator .
生化学分析
Biochemical Properties
4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. Additionally, 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid can bind to diols and hydroxyl-containing biomolecules, making it useful in the study of carbohydrate-binding proteins and glycoproteins .
Cellular Effects
The effects of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, it can inhibit tyrosine kinases, leading to altered phosphorylation states of downstream signaling proteins. Furthermore, 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid affects gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also interact with nucleic acids, influencing gene expression by binding to DNA or RNA and altering their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory activity. Long-term studies have shown that 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effect without inducing toxicity .
Metabolic Pathways
4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid can affect metabolic flux by altering the levels of key metabolites in biochemical pathways .
Transport and Distribution
Within cells and tissues, 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interaction with enzymes and proteins, thereby modulating its biochemical activity .
特性
IUPAC Name |
[4-fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO4/c13-10-2-1-8(12(16)17)7-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQOQRNXQBBPSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660214 | |
| Record name | [4-Fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-29-1 | |
| Record name | B-[4-Fluoro-3-(4-morpholinylcarbonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1387864.png)




![6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1387870.png)
![Octahydropyrrolo[1,2-a][1,4]diazepin-5-one](/img/structure/B1387871.png)


![4-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387877.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387880.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1387883.png)
![1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]](/img/structure/B1387887.png)
